molecular formula C40H58F3N11O16 B10825391 Speract TFA(76901-59-2(free base))

Speract TFA(76901-59-2(free base))

Cat. No.: B10825391
M. Wt: 1005.9 g/mol
InChI Key: QKLJXMOWNKLXAZ-DISWKQRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Speract TFA (76901-59-2(free base)) is a peptide derived from sea urchin eggs. It plays a crucial role in regulating sperm motility and stimulating sperm mitochondrial metabolism. This compound is particularly significant in reproductive biology due to its ability to enhance sperm activity and ensure successful fertilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Speract TFA involves the extraction of the peptide from sea urchin eggs. The peptide is then purified and converted into its trifluoroacetic acid (TFA) salt form. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the compound .

Industrial Production Methods: Industrial production of Speract TFA follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The production process is designed to be efficient and cost-effective while maintaining the integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Speract TFA primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biological studies .

Scientific Research Applications

Speract TFA has a wide range of scientific research applications:

Mechanism of Action

Speract TFA exerts its effects by binding to specific receptors on the plasma membrane of spermatozoa. This binding stimulates sperm respiration and increases intracellular pH, leading to enhanced sperm motility. The peptide also regulates mitochondrial metabolism, ensuring that sperm have sufficient energy to reach and fertilize the egg .

Properties

Molecular Formula

C40H58F3N11O16

Molecular Weight

1005.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H57N11O14.C2HF3O2/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58;3-2(4,5)1(6)7/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58);(H,6,7)/t22-,23-,24-,25-,33-;/m0./s1

InChI Key

QKLJXMOWNKLXAZ-DISWKQRGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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